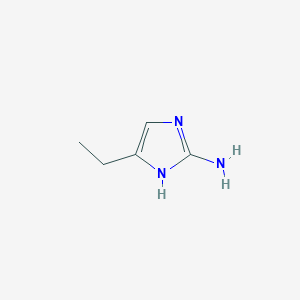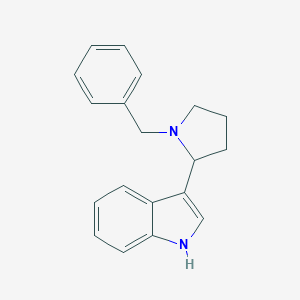
4-Ethyl-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RG-7112 is a small-molecule antagonist of mouse double-minute 2 protein (MDM2). MDM2 is a negative regulator of the tumor suppressor p53, which plays a crucial role in cell cycle control and apoptosis. By inhibiting MDM2, RG-7112 can reactivate p53, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can vary depending on the specific biological activity of the compound.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can block signal reception at certain receptor sites, leading to reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives can inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
The broad range of biological activities associated with imidazole derivatives suggests that they can have various effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: RG-7112 is synthesized through a series of chemical reactions involving the formation of imidazole and piperazine rings. The compound is typically prepared by reacting 4,5-bis(4-chlorophenyl)-2-(4-(1,1-dimethylethyl)-2-ethoxyphenyl)-4,5-dihydro-4,5-dimethyl-1H-imidazole with 4-(3-(methylsulfonyl)propyl)-1-piperazine .
Industrial Production Methods: The industrial production of RG-7112 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is purified through crystallization and other standard purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: RG-7112 primarily undergoes binding reactions with MDM2, inhibiting its interaction with p53. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The synthesis of RG-7112 involves reagents such as 4,5-bis(4-chlorophenyl)-2-(4-(1,1-dimethylethyl)-2-ethoxyphenyl)-4,5-dihydro-4,5-dimethyl-1H-imidazole and 4-(3-(methylsulfonyl)propyl)-1-piperazine. The reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .
Major Products Formed: The major product formed from the synthesis of RG-7112 is the compound itself, with high purity achieved through crystallization and other purification methods .
Scientific Research Applications
RG-7112 has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical models and early-phase clinical trials for various types of cancer, including leukemia and solid tumors . The compound has also been investigated for its ability to selectively kill senescent cells, making it a potential candidate for treating age-related diseases and conditions .
Comparison with Similar Compounds
Similar Compounds:
- Nutlin-3A
- MI-219
- TDP-665759
Comparison: RG-7112 belongs to the cis-imidazoline class of MDM2 antagonists, similar to Nutlin-3A. RG-7112 has shown higher affinity for MDM2 and greater efficacy in preclinical models compared to Nutlin-3A . MI-219 and TDP-665759, belonging to different chemical classes, also inhibit MDM2 but have different binding affinities and pharmacokinetic profiles .
RG-7112 stands out due to its potent and selective inhibition of MDM2, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
5-ethyl-1H-imidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H3,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDQETHJZZCIIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473666 |
Source


|
| Record name | 5-ETHYL-1H-IMIDAZOL-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19552-53-5 |
Source


|
| Record name | 5-ETHYL-1H-IMIDAZOL-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-1H-imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)

![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)


![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)




